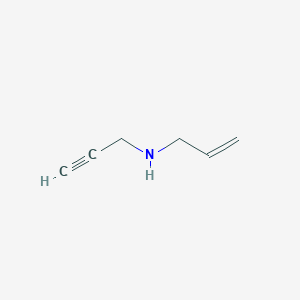
2-Naphthalen-2-YL-azepane
Overview
Description
2-Naphthalen-2-YL-azepane is a chemical compound with the molecular formula C16H19N . It is used in various organic transformations due to its multiple reactive sites .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, including 2-Naphthalen-2-YL-azepane, has been described in the literature. These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions . Another method involves the condensation of 2-(Naphthalen-2-yloxy)-1-phenyl-ethanone with thiosemicarbazide .Chemical Reactions Analysis
The major reaction channels for naphthalene formation, a similar compound, have been calculated by Mebel et al . The reactions proceed via the Hydrogen-abstraction–C2H2-addition (HACA) pathway, which is one of the most important pathways leading to the formation of naphthalene .Scientific Research Applications
Mass Transfer Measurements Using Naphthalene Sublimation
The naphthalene sublimation method is used to study mass and heat transfer for a variety of applications, offering high accuracy in determining local transfer coefficients. This method is particularly useful in complex flows and geometries, allowing for detailed analysis without the errors associated with conductive losses in a wall R. J. Goldstein & H. H. Cho, 1995.
Naphthalene's Environmental Impact and Exposure
A critical review of naphthalene’s sources and exposures highlights its classification as a possible human carcinogen and its presence in both indoor and outdoor air. This review discusses the need for further investigation to better characterize naphthalene’s sources and exposures, especially concerning indoor and personal measurements C. Jia & S. Batterman, 2010.
Microbial Biodegradation of Polyaromatic Hydrocarbons
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene represents a major mechanism for the ecological recovery of PAH-contaminated sites. This review outlines current knowledge on microbial PAH catabolism, emphasizing the genetic regulation of naphthalene degradation and the potential for bioremediation strategies R. Peng et al., 2008.
Medicinal Applications of Naphthalimide Compounds
Naphthalimide compounds, related to naphthalene structures, show extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and research is actively expanding into other diseases. This review systematically presents the current research and development of naphthalimide compounds in various therapeutic applications Huo-Hui Gong et al., 2016.
Naphthalene Mothballs: Environmental Health Risks
The environmental health risks associated with naphthalene exposure, particularly from mothballs, are discussed, including toxicology and health effects. This review emphasizes the importance of recognizing risks associated with accidental exposure and misuse D. Sudakin et al., 2011.
properties
IUPAC Name |
2-naphthalen-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-8-16(17-11-5-1)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16-17H,1-2,5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKABEPCBJDWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390991 | |
| Record name | 2-naphthalen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-2-YL-azepane | |
CAS RN |
383131-04-2 | |
| Record name | Hexahydro-2-(2-naphthalenyl)-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-naphthalen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-Dichlorobenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1622601.png)
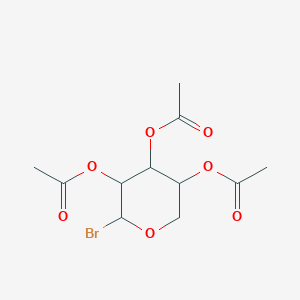
![1-[2-(2-Acetylphenyl)phenyl]ethanone](/img/structure/B1622603.png)
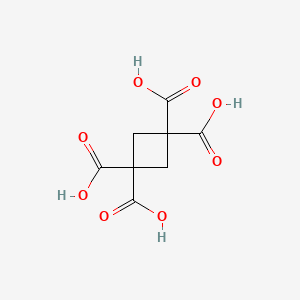
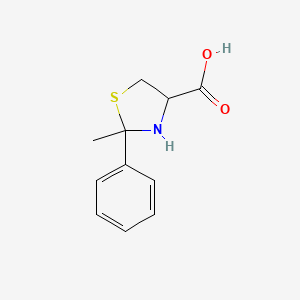
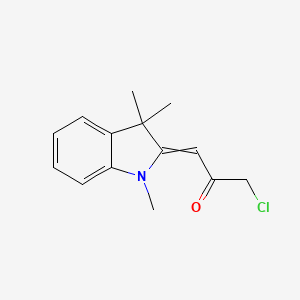
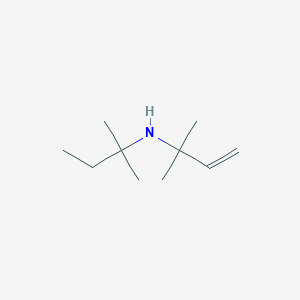
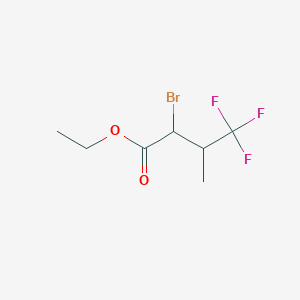
![3-[(2,3-Dimethylphenyl)amino]propanenitrile](/img/structure/B1622613.png)




